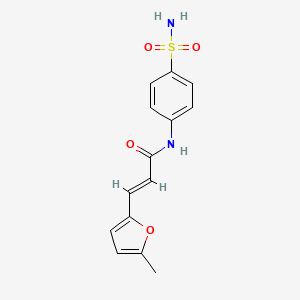

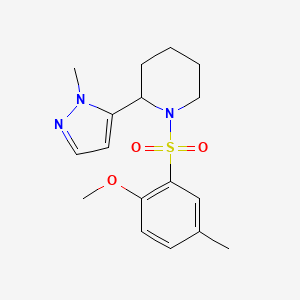

(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide, also known as Sulfamethoxazole, is a widely used antibiotic that belongs to the sulfonamide class of drugs. It is commonly used to treat bacterial infections such as urinary tract infections, middle ear infections, and traveler's diarrhea.

Applications De Recherche Scientifique

Synthesis Applications

Enamide Synthesis : Enamides such as (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide are used in sulfur-directed aryl radical cyclization, producing compounds with potential biological activities (Kato et al., 2003).

Chalcone Derivatives : This compound is part of a group of chalcone derivatives, which are linked through hydrogen-bonded chains and have diverse applications, including pharmaceuticals (Girisha et al., 2016).

Chemoselective Thionation-Cyclization : Used in the synthesis of thiazoles, these enamides play a role in chemoselective thionation-cyclization, leading to the production of compounds with functionalities like ester or peptide (Kumar et al., 2013).

Fluorescence Binding Studies : In studies involving bovine serum albumin, derivatives of this compound have been synthesized and evaluated for their fluorescence properties, indicating potential use in biochemical assays (Meng et al., 2012).

Polymer Synthesis : This enamide is involved in the synthesis of new fluorescent crosslinked aromatic polyamides, highlighting its role in the development of advanced materials with specific properties like fluorescence (Sánchez et al., 2015).

Electrophilic Intramolecular Cyclization : Its derivatives are used in intramolecular cyclization processes, leading to the formation of various cyclic compounds, demonstrating its versatility in organic synthesis (Danilyuk et al., 2016).

Biological Activity Studies

Anticonvulsant and Analgesic Activity : Some derivatives have shown promising anticonvulsant and analgesic activities, indicating their potential in treating neurological disorders (Gunia-Krzyżak et al., 2019).

Antitumor Activity : Certain enamides and their derivatives have been synthesized and tested for in-vitro antitumor activity, showing potential as therapeutic agents (Abdel‐Aziz et al., 2009).

Antimicrobial and Anti-inflammatory Properties : These compounds have been investigated for their anti-inflammatory potential, indicating their possible use in treating inflammation-related conditions (Hošek et al., 2019).

Fungicidal Activities : Derivatives have shown significant in vitro fungicidal activity, suggesting their application in agriculture or pharmaceuticals (Tian et al., 2015).

Propriétés

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFANFHFMZRXJNI-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)

![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)

![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2409136.png)

![7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2409141.png)

![3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2409149.png)

![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)